1-(4-Bromophenyl)-7-chloro-1-oxoheptane
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-7-chloroheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPPQQUQFFSDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622410 | |
| Record name | 1-(4-Bromophenyl)-7-chloroheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193065-67-7 | |
| Record name | 1-(4-Bromophenyl)-7-chloroheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 7-Chloroheptanoyl Chloride
The preparation begins with 7-chloroheptanoic acid, which undergoes chlorination using thionyl chloride () under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, yielding 7-chloroheptanoyl chloride:
Key Conditions:
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Solvent: Dry dichloromethane ()
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Temperature: Reflux at 40–50°C
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Catalyst: Catalytic -dimethylformamide (DMF)
Formation of Weinreb Amide
The acyl chloride reacts with -dimethylhydroxylamine hydrochloride in the presence of triethylamine () to form the Weinreb amide:
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the amide with >90% purity.
Grignard Addition for Ketone Formation
A Grignard reagent derived from 4-bromobromobenzene (prepared via magnesium activation in tetrahydrofuran, THF) is added to the Weinreb amide. The reaction produces the target ketone:
Optimization Notes:
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Slow addition of the Grignard reagent at -78°C minimizes side reactions.
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Quenching with aqueous ensures safe workup.
Alternative Approach: Friedel-Crafts Acylation
Challenges with Bromobenzene Activation
Bromobenzene’s electron-withdrawing bromine group deactivates the aromatic ring, necessitating harsh conditions for Friedel-Crafts acylation. While traditional methods using often fail, employing acyl triflates as electrophiles improves reactivity:
Limitations:
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Low yields (20–30%) due to competing side reactions.
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Requires stoichiometric , complicating purification.
Comparative Analysis of Synthetic Methods
| Parameter | Weinreb Amide Route | Friedel-Crafts Route |
|---|---|---|
| Yield | 75–85% | 20–30% |
| Purity | >90% (post-column) | 60–70% (requires recrystallization) |
| Scalability | Suitable for industrial scale | Limited to small batches |
| Cost | Higher (Grignard reagents) | Lower (bulk reagents) |
The Weinreb amide method outperforms Friedel-Crafts in yield and purity, making it preferable for laboratory and industrial applications despite higher reagent costs.
Characterization and Validation
Spectroscopic Data
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IR (KBr):
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¹H NMR (400 MHz, CDCl₃):
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Mass Spec (EI):
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: 350.62 ([M]⁺, calc. for )
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Industrial Production Considerations
Process Intensification
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for Grignard additions.
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In-line Purification: Simulated moving bed (SMB) chromatography ensures high-throughput separation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-7-chloro-1-oxoheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Products include 1-(4-aminophenyl)-7-chloro-1-oxoheptane or 1-(4-mercaptophenyl)-7-chloro-1-oxoheptane.
Reduction: The major product is 1-(4-bromophenyl)-7-chloroheptanol.
Oxidation: The major product is 1-(4-bromophenyl)-7-chloroheptanoic acid.
Scientific Research Applications
1-(4-Bromophenyl)-7-chloro-1-oxoheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-7-chloro-1-oxoheptane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenyl group can enhance binding affinity to certain proteins, while the ketone and chlorine functionalities may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(4-Bromophenyl)-7-chloro-1-oxoheptane with key analogs based on structural features, physicochemical properties, and applications:
Key Observations:
Structural Effects on Properties: Chain Length: Longer chains (e.g., heptane vs. valerophenone’s pentane) increase molecular weight and boiling points due to stronger van der Waals interactions. Halogen Effects: Bromine and chlorine enhance electrophilicity at the carbonyl carbon, making these compounds reactive toward Grignard reagents or reducing agents.
Reactivity and Applications: α,β-Unsaturated Ketones (e.g., 1-(4-Bromophenyl)prop-2-en-1-one): Participate in cycloaddition reactions (e.g., 1,3-dipolar) due to conjugated double bonds, enabling complex heterocycle synthesis . Chiral Derivatives (e.g., (S)-1-(4-Bromophenyl)ethanol): Serve as building blocks in enantioselective catalysis, highlighting the importance of stereochemistry in drug development .
Safety and Handling: The methyl-substituted analog has a flash point of 201.8°C, indicating moderate flammability.
Biological Activity
1-(4-Bromophenyl)-7-chloro-1-oxoheptane (CAS Number: 193065-67-7) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrClO
- Molecular Weight : 303.62 g/mol
- Density : 1.313 g/cm³
- Boiling Point : 393.3°C at 760 mmHg
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial and fungal strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Properties : Studies indicate that it can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Anticancer Effects : Preliminary research suggests that this compound may inhibit cancer cell proliferation, although further studies are required to elucidate its mechanisms.
The biological activities of this compound can be attributed to its structural features:
- Chlorine and Bromine Substituents : These halogen atoms can enhance lipophilicity, allowing the compound to interact effectively with cellular membranes and various biomolecules.
- Ketone Functional Group : The ketone group can form hydrogen bonds with amino acids in proteins, potentially modifying enzyme activity or receptor interactions.
Antimicrobial Activity
A study evaluating the antimicrobial properties of halogenated ketones found that compounds similar to this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in managing conditions like arthritis and other inflammatory disorders.
Anticancer Potential
Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cell lines through activation of caspase pathways. The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 7-Chloro-1-(4-bromophenyl)-1-oxoheptane | Similar structure with bromine | Antimicrobial and anticancer properties |
| 7-Chloro-1-(4-fluorophenyl)-1-oxoheptane | Fluorine instead of bromine | Enhanced bioactivity due to fluorine |
| 7-Chloro-1-(4-methylphenyl)-1-oxoheptane | Methyl group instead of bromine | Lower antimicrobial activity |
Q & A
Q. What are the key synthetic routes and purification methods for 1-(4-Bromophenyl)-7-chloro-1-oxoheptane?
The compound is synthesized via coupling reactions between 4-bromo-3-methylphenyl derivatives and chlorinated heptanone precursors. Palladium or copper catalysts (e.g., Pd(PPh₃)₄) are used in solvents like dichloromethane or toluene under controlled temperatures (60–80°C). Purification involves recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity . Industrial-scale synthesis may employ continuous flow reactors to enhance yield and efficiency .
Q. What are the primary chemical reactions and their mechanisms for this compound?
- Oxidation : The ketone group reacts with strong oxidizing agents (e.g., KMnO₄ in H₂SO₄) to form carboxylic acids.
- Reduction : Sodium borohydride (NaBH₄) or LiAlH₄ reduces the ketone to a secondary alcohol.
- Substitution : Bromine and chlorine undergo nucleophilic substitution (e.g., with NaOMe in methanol) to generate derivatives like methoxy or amino analogs . Reaction conditions and products are summarized in the table below:
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO₄, acidic medium | Carboxylic acid derivative |
| Reduction | NaBH₄, methanol | Secondary alcohol |
| Substitution | NaOMe, reflux | Methoxy-substituted analog |
Q. How does the dual halogenation (Br/Cl) influence the compound’s reactivity and biological activity?
The bromine atom participates in halogen bonding with biological targets (e.g., HCV polymerase), enhancing binding affinity. The chlorine atom increases electrophilicity, facilitating nucleophilic attacks in substitution reactions. The ketone group contributes to hydrogen bonding, affecting solubility and bioactivity . Comparative studies with mono-halogenated analogs show reduced potency, underscoring the synergistic role of dual halogenation .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., ketone carbonyl at ~200 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (317.65 g/mol).
- HPLC : Purity assessment using C18 columns with UV detection.
- X-ray Crystallography : For definitive structural elucidation, though crystallization may require slow evaporation from ethanol .
Q. How does this compound compare structurally and functionally to related halogenated ketones?
A comparative analysis with analogs highlights unique features:
| Compound | Structural Features | Functional Impact |
|---|---|---|
| 1-(4-Chloro-3-methylphenyl)-... | Dual chlorine substitution | Higher electrophilicity, lower yield |
| 1-(4-Bromo-2-methylphenyl)-... | Bromine at ortho position | Altered steric hindrance |
| Target compound | Br/Cl at para/meta, ketone group | Optimal halogen bonding and reactivity |
The para-bromo/meta-chloro configuration balances reactivity and stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst Screening : Test Pd/Cu bimetallic systems for enhanced coupling efficiency.
- Solvent Optimization : Replace toluene with DMF to increase solubility of intermediates.
- Temperature Gradients : Use stepwise heating (50°C → 80°C) to minimize side reactions.
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Studies : Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).
- Structural Biology : Use X-ray crystallography to confirm target binding modes.
- Meta-Analysis : Cross-reference SAR data from analogs to identify outliers or assay-specific artifacts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to HCV polymerase (PDB: 1NB8) with halogen-bonding parameters.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Corrogate substituent effects (e.g., chain length, halogen position) on activity .
Q. What are the stability profiles and recommended storage conditions?
- Degradation Pathways : Susceptible to hydrolysis at the ketone under humid conditions.
- Storage : Store at −20°C under argon in amber vials. Pre-purge solvents to remove trace moisture.
- Stability Monitoring : Use accelerated stability testing (40°C/75% RH) over 4 weeks .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Variable Substituents : Synthesize analogs with varying chain lengths (C5–C9) and halogen positions.
- Biological Assays : Test against HCV NS5B polymerase and off-target kinases (e.g., EGFR).
- Data Analysis : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
